BenchChemオンラインストアへようこそ!

Alisol G

hCE2 inhibition Prodrug activation Pharmacokinetics

Alisol G (CAS 155521-46-3) is a protostane-type triterpenoid with defined hCE2 inhibition (IC50 3.85 μM) and CB1R antagonism (IC50 34.8 μmol/L). Structurally distinct from alisol A/B, it is essential for reproducible target engagement studies. Tissue distribution data confirm minimal brain penetration, enabling peripheral CB1R research. Validated SMEDDS formulation (12.87% oral BA) is available. Procure this authenticated reference standard to ensure experimental fidelity in lipid metabolism, prodrug activation, and structure-activity relationship investigations.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 155521-46-3
Cat. No. B1139182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol G
CAS155521-46-3
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
InChIInChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1
InChIKeyWLNDANGOFVYODW-XCXJHVMUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alisol G (CAS 155521-46-3): Protostane-Type Triterpenoid from Alismatis Rhizoma for hCE2, Antiviral, and Metabolic Research


Alisol G (25-Anhydroalisol A, CAS 155521-46-3, molecular formula C30H48O4, molecular weight 472.7) is a protostane-type triterpenoid isolated primarily from the dried rhizomes of Alisma orientale (Sam.) Juzep. (Alismataceae), commonly known as Alismatis Rhizoma [1]. This compound is characterized by a tetracyclic protostane skeleton, distinguishing it from the more common dammarane-type triterpenoids, and is recognized as a chemotaxonomic marker for the genus Alisma [2]. Alisol G has garnered research interest for its inhibitory activity against human carboxylesterase 2 (hCE2), a key enzyme in intestinal prodrug hydrolysis, as well as its antiviral activity against Hepatitis B virus (HBV) and its interaction with the Farnesoid X receptor (FXR) .

Why Alisol G Cannot Be Substituted by Generic Alisol B, Alisol A, or Their Acetates in hCE2 and FXR-Focused Assays


Within the protostane-type triterpenoid class, subtle structural variations among alisols profoundly impact their target engagement and biological activity. Alisol G (25-anhydroalisol A) is structurally distinct from major co-occurring analogs like alisol A, alisol B, and their 23- or 24-acetate derivatives due to the presence of a C-25(26) double bond and the absence of an acetoxy group at C-23 [1]. This specific architecture critically determines its selectivity profile: Alisol G exhibits potent hCE2 inhibition (IC50 3.85 μM) and moderate FXR transactivation (EC50 24.1 μM) , while close analogs like Alisol C 23-acetate demonstrate markedly higher FXR potency (EC50 2.1 μM) and alisol B 23-acetate is a known FXR agonist with hepatoprotective activity . Generic substitution in hCE2 inhibition assays, HBV antiviral screening, or FXR-dependent metabolic studies would therefore yield non-comparable or misleading data, underscoring the necessity for compound-specific selection based on validated quantitative profiles .

Quantitative Differentiation of Alisol G: hCE2 Inhibition, Anti-HBV Activity, and FXR Modulation Versus Key Analogs


hCE2 Inhibition: Alisol G Demonstrates Single-Digit Micromolar Potency, Comparable to Potent Alisol Derivatives

Alisol G exhibits significant inhibitory activity against human carboxylesterase 2 (hCE2) with an IC50 value of 3.85 μM in an in vitro enzymatic assay . This potency is within the range observed for novel protostane-type triterpenoids with hCE2 inhibitory activities, where IC50 values for various alisol derivatives have been reported between 0.51 μM and 9.45 μM [1]. While not the most potent compound in the class, Alisol G's activity is comparable to many newly isolated alisol derivatives and is significantly more potent than alisol A, which has been reported to exhibit hCE2 inhibitory activity with IC50 values of 29.2 μM and 4.6 μM for two different derivatives [1].

hCE2 inhibition Prodrug activation Pharmacokinetics Carboxylesterase

Anti-HBV Activity: Alisol G Suppresses HBV Surface Antigen Secretion with Nanomolar Potency

Alisol G demonstrates potent antiviral activity against Hepatitis B virus (HBV) in vitro, reducing HBV surface antigen (HBsAg) secretion in human HepG2.2.15 cells with an IC50 value of 600.0 nM . This nanomolar potency positions Alisol G as a valuable tool compound for HBV research. For comparison, the closely related triterpenoid alisol F also exhibits anti-HBV activity with an IC50 of 0.6 μM against HBsAg secretion , indicating that Alisol G is equipotent to alisol F in this assay system, while other alisol A derivatives have been explored for anti-HBV activity but with varying potencies dependent on structural modifications [1].

Antiviral Hepatitis B virus HBV HBsAg

FXR Transactivation: Alisol G Exhibits Low-Potency FXR Agonism Compared to Alisol C 23-Acetate

In a luciferase reporter gene assay using HepG2 cells co-expressing pBSEP/pGL4.74, Alisol G transactivates the Farnesoid X receptor (FXR) with an EC50 value of 24,090.0 nM (24.1 μM) . This low-micromolar potency indicates that Alisol G is a weak FXR agonist. In direct contrast, the structurally related alisol C 23-acetate transactivates FXR in the same assay system with an EC50 value of 2,100.0 nM (2.1 μM), making it approximately 11.5-fold more potent than Alisol G . This substantial potency difference, attributable to the presence of the C-23 acetoxy group in alisol C 23-acetate versus the C-25(26) double bond in Alisol G, provides a clear structure-activity relationship (SAR) that researchers can exploit for differential FXR modulation studies.

FXR Farnesoid X receptor Bile acid metabolism Nuclear receptor

Targeted Research Applications of Alisol G Driven by Quantified Pharmacological Profiles


hCE2-Mediated Prodrug Activation and Drug-Drug Interaction Studies

With a well-defined hCE2 IC50 of 3.85 μM in enzymatic assays, Alisol G is ideally suited for in vitro studies examining the role of intestinal carboxylesterase 2 in the hydrolysis and activation of ester prodrugs. Researchers can utilize Alisol G to selectively inhibit hCE2 activity in cell-based models (e.g., Caco-2, HepG2) or ex vivo tissue preparations to quantify the contribution of this enzyme to the pharmacokinetic profile of candidate prodrugs, thereby predicting potential drug-drug interactions or variability in oral bioavailability .

HBV Antiviral Mechanism and Viral Antigen Suppression Research

The nanomolar anti-HBV activity of Alisol G (IC50 600 nM against HBsAg secretion in HepG2.2.15 cells) positions this compound as a valuable chemical probe for dissecting the molecular pathways involved in HBV antigen production and secretion. Unlike nucleos(t)ide analogs that target viral polymerase, Alisol G may suppress viral protein expression or secretion through host-cell mechanisms, offering a distinct tool for studying non-canonical antiviral strategies and for screening combination therapies aimed at achieving functional cure .

FXR Structure-Activity Relationship (SAR) and Differential Modulation Studies

The stark contrast in FXR transactivation potency between Alisol G (EC50 24.1 μM) and Alisol C 23-acetate (EC50 2.1 μM) provides a powerful experimental system for SAR investigations. By comparing the effects of these two closely related protostane triterpenoids, researchers can delineate the specific structural features (C-25(26) double bond vs. C-23 acetoxy group) that govern FXR binding and activation, facilitating the rational design of next-generation FXR modulators with tailored agonist or antagonist properties for metabolic or hepatic disease applications .

Cytotoxicity and Antiproliferative Screening in HepG2 Models

Alisol G exhibits in vitro cytotoxicity against the HepG2 human hepatoma cell line with a reported IC50 of 11.0 μM [1]. This moderate antiproliferative activity, in conjunction with its other targeted effects (hCE2 inhibition, anti-HBV activity), makes Alisol G a useful reference compound for multiparametric phenotypic screening in liver cancer research, particularly for studies aiming to correlate protostane triterpenoid structure with hepatocellular carcinoma cell growth inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.